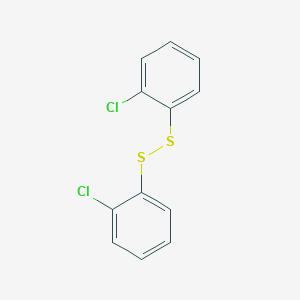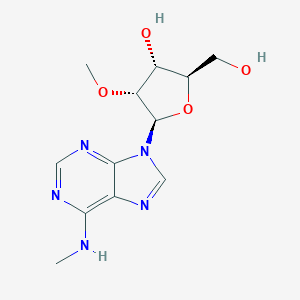
Sulodexide
Overview
Description
N6,O2'-Dimethyladenosine is naturally occurring modified nucleoside in RNA. It was reported in the preparation of alkylated adenosines as antihypertensive agents.
Mechanism of Action
Target of Action
Sulodexide is a highly purified mixture of glycosaminoglycans composed of dermatan sulfate (DS) and fast-moving heparin (FMH) . The primary targets of this compound are antithrombin III (AT III) and heparin cofactor II (HCII) . These targets play a crucial role in the coagulation system, where they inhibit thrombin and other serine proteases involved in blood clotting .
Mode of Action
This compound exerts its anticoagulant and antithrombotic action through interactions with both AT and HCII . The thrombin inhibition produced by this compound is due to the additive effect of its components, namely, HCII catalysis by DS and antithrombin-III catalysis by FMH . It also exerts its antithrombotic activity through dose-dependent inhibition of activated coagulation factor X, as well as inhibition of platelet aggregation and activation of the circulating and parietal fibrinolytic system .
Biochemical Pathways
This compound potentiates the antiprotease activities of both antithrombin III and heparin cofactor II simultaneously . This results in the inhibition of thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots . Additionally, it has been shown to have effects on the fibrinolytic system, platelets, endothelial cells, inflammation, and more recently metalloproteases .
Pharmacokinetics
This compound is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans . This compound is eliminated via the renal, fecal, and bile routes. The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours. The fecal and bile routes remove the rest of the drug over 48 hours, which accounts for 23.5+/-2.5% for both routes .
Result of Action
The administration of this compound results in the release of lipoprotein lipase and has been shown to reduce the circulating level of lipids . It has also shown to decrease the viscosity of both whole blood and plasma . Clinically, this compound is used for the prophylaxis and treatment of thromboembolic diseases . Research has also demonstrated the beneficial effects of this compound in animal models of reperfusion injury and the treatment of diabetic nephropathy .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of an intact endothelium is critical for its action . This compound exerts a concentration-dependent inhibition on arterial contraction, emphasizing the critical role of an intact endothelium and nitric oxide-mediated pathways in this process . This underscores this compound’s potential in treating endothelial dysfunction-related pathologies .
Biochemical Analysis
Biochemical Properties
Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions . It is capable of inhibiting both anti-IIa and anti-Xa . It promotes fibrinolytic activity by releasing tissue plasminogen activator and reduces plasminogen activator inhibitor .
Cellular Effects
This compound has been shown to have endothelial protective properties by inducing the overexpression of growth factors important for the protection of organs . It also has anti-inflammatory properties via its effect on the release of inflammatory mediators from macrophages . In endothelial cells during sepsis, this compound improves vascular permeability via glycocalyx remodeling .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interaction with antithrombin III and heparin cofactor II . Thrombin inhibition produced by this compound is due to the additive effect of its components, namely, heparin cofactor II catalysis by dermatan sulfate and antithrombin-III catalysis by fast-moving heparin .
Temporal Effects in Laboratory Settings
This compound can reduce the early, but not late, proteinuria in radiation nephropathy in rats . In addition, this compound did not affect urine TGF-β established albuminuria or mesangial matrix expansion in a chronic model of diabetic kidney disease in mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, Sprague–Dawley rats received kidney radiation and were treated with 15 mg/kg/day this compound . The effects of this compound on proteinuria were significant at 4 and 8 weeks but not at 12 weeks .
Metabolic Pathways
This compound is mainly metabolized in the liver . It is eliminated via the renal, fecal, and bile routes . The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours .
Transport and Distribution
This compound reaches high concentrations in the plasma and is widely distributed in the endothelial layer . Binding to endothelial cell receptors in arteries and veins contributes to its rapid distribution profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the endothelial layer of arteries and veins . This localization is facilitated by its binding to endothelial cell receptors, contributing to its rapid distribution profile .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSXUXXBDSYRT-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206530 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH). | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
57817-83-1, 57821-29-1 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6,2'-O-DIMETHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
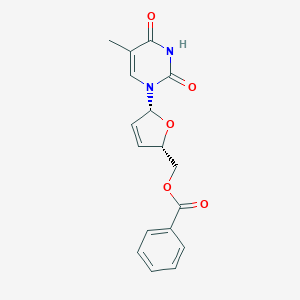



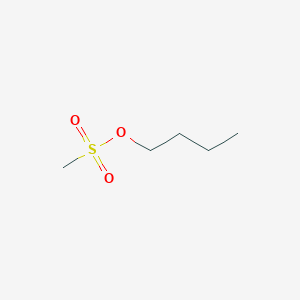

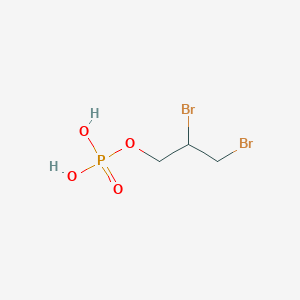


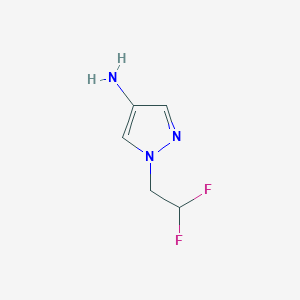
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)
